molecular formula C20H17BrN4O2 B4179210 N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B4179210
M. Wt: 425.3 g/mol
InChI Key: RJEKZLDMQFJHQZ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY-43-9006 or Sorafenib, which is a multi-kinase inhibitor that is used in the treatment of cancer.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide involves the inhibition of multiple kinases that are involved in the growth and proliferation of cancer cells. The compound targets the RAF/MEK/ERK signaling pathway, which is a critical pathway involved in the growth and proliferation of cancer cells. Additionally, this compound also inhibits the VEGFR and PDGFR signaling pathways, which are involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Furthermore, this compound has been found to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in lab experiments include its potent inhibitory effects on multiple kinases involved in cancer cell growth and proliferation. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. One of the future directions is to investigate the potential applications of this compound in the treatment of inflammatory diseases. Additionally, further research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of cancer. Furthermore, future research should focus on the development of new analogs of this compound with improved efficacy and reduced toxicity.

Scientific Research Applications

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be effective in the treatment of cancer, and it is currently used as a multi-kinase inhibitor in the treatment of liver, kidney, and thyroid cancer. Additionally, this compound has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c1-27-15-7-4-6-14(12-15)19-16(13-25(24-19)11-5-10-22)20(26)23-18-9-3-2-8-17(18)21/h2-4,6-9,12-13H,5,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEKZLDMQFJHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3Br)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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